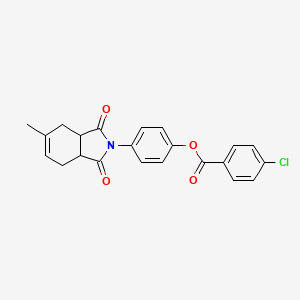

![molecular formula C20H22N2O7S2 B4008394 4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine](/img/structure/B4008394.png)

4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine

Overview

Description

Dibenzo[b,d]furans are heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. These compounds are known for their diverse biological activities and applications in material science. Morpholines are a class of organic chemical compounds characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The fusion of dibenzo[b,d]furan with dimorpholine via a sulfonyl linkage could result in a compound with unique chemical and physical properties, potentially useful in various applications.

Synthesis Analysis

The synthesis of dibenzo[b,d]furan derivatives often involves complex reactions such as oxidative coupling, Claisen rearrangement, and cyclization. A study by Lee et al. (2000) describes the efficient synthesis of medium- and large-sized ring substituted furans, which could provide insights into the synthesis approach for dibenzo[b,d]furan compounds (Lee et al., 2000).

Scientific Research Applications

Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors

Benzofuran–appended 4-aminoquinazoline hybrids, related to dibenzo[b,d]furan derivatives, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds showed significant cytotoxicity and induced apoptosis, demonstrating potential as epidermal growth factor receptor tyrosine kinase inhibitors. This research underscores the utility of benzofuran derivatives in designing new anticancer drugs (Mphahlele et al., 2018).

Leukotriene B4 Antagonists

Certain dibenzo[b,d]furan derivatives have been prepared and evaluated for their antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors. These compounds displayed potent antagonistic activity, indicating their potential for treating inflammatory diseases (Ando et al., 2004).

Antitubercular Agents

A series of dibenzo[b,d]furan-1,2,3-triazole conjugates were designed and synthesized, showing promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. These findings highlight the role of dibenzo[b,d]furan derivatives in developing new antitubercular agents (Yempala et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Research has shown that dibenzo[b,d]furan-based molecules can serve as effective hole-blocking materials in the construction of high-performance blue phosphorescent OLEDs. These materials contribute to the development of energy-efficient and high-quality display and lighting technologies (Hong et al., 2020).

Analgesic Agents

The synthesis of dibenzo[b,d]furan and dibenzo[b,d]thiophene derivatives has been explored for their potential as analgesic agents. These compounds were evaluated for their analgesic activity, demonstrating the versatility of dibenzo[b,d]furan derivatives in pharmacological research (Boyle et al., 1986).

properties

IUPAC Name |

4-(8-morpholin-4-ylsulfonyldibenzofuran-2-yl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S2/c23-30(24,21-5-9-27-10-6-21)15-1-3-19-17(13-15)18-14-16(2-4-20(18)29-19)31(25,26)22-7-11-28-12-8-22/h1-4,13-14H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZVRQJOFIEGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008312.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4008319.png)

![4-(2-benzoyl-4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4008345.png)

![4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4008359.png)

![(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4008369.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)

![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008388.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4008402.png)

![N-[3-(methylthio)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4008410.png)

![1-allyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008428.png)